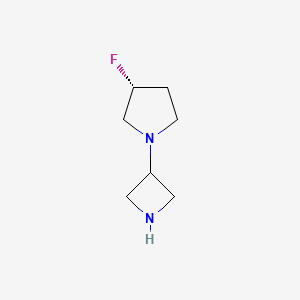

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FN2/c8-6-1-2-10(5-6)7-3-9-4-7/h6-7,9H,1-5H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIAGLYBZPKKMO-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1F)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901272255 | |

| Record name | (3R)-1-(3-Azetidinyl)-3-fluoropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257294-15-7 | |

| Record name | (3R)-1-(3-Azetidinyl)-3-fluoropyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257294-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-1-(3-Azetidinyl)-3-fluoropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Fluoro Pyrrolidine and Azetidine Chemistry

The academic intrigue surrounding (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine is best understood by first examining its two core components. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is a ubiquitous scaffold in a vast array of biologically active compounds. researchgate.net Its non-planar, puckered nature allows for the precise spatial arrangement of substituents, which is critical for molecular recognition by proteins. researchgate.net

The introduction of a fluorine atom onto the pyrrolidine ring, creating a fluoro-pyrrolidine, imparts several advantageous properties. Fluorine, being the most electronegative element, can significantly alter the local electronic environment of a molecule. This can influence the basicity of the nearby nitrogen atom in the pyrrolidine ring, affecting its pharmacokinetic profile. Furthermore, the presence of fluorine can introduce favorable conformational biases and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net 3-Fluoropyrrolidines, in particular, have been identified as valuable building blocks for compounds with interesting biological activities, including inhibitors of purine (B94841) nucleoside phosphorylase (PNP) and kinesin spindle protein (KSP). researchgate.net

The azetidine (B1206935) ring, a four-membered saturated heterocycle, is another privileged structure in medicinal chemistry. nih.gov Despite its inherent ring strain, the azetidine moiety offers a degree of rigidity and a unique vector for substituent placement that is distinct from larger or smaller ring systems. nih.gov This structural rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. Azetidine-containing compounds have been investigated for a range of therapeutic applications, including treatments for diabetes and cancer. researchgate.net

Academic Rationale for Investigating 3r 1 Azetidin 3 Yl 3 Fluoropyrrolidine

The academic rationale for investigating (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine is rooted in the synergistic potential of combining a fluoro-pyrrolidine and an azetidine (B1206935) ring. This novel combination offers a unique three-dimensional scaffold that can be explored for its utility in drug discovery. The specific stereochemistry of the (3R) configuration of the fluoro-pyrrolidine component adds another layer of structural definition, which is crucial for enantioselective interactions with chiral biological targets.

The linkage of the azetidine ring to the pyrrolidine (B122466) nitrogen introduces a compact and rigid substituent that can explore different regions of a protein's binding pocket compared to more flexible alkyl groups. The nitrogen atom of the azetidine ring also presents a potential point for further functionalization, allowing for the generation of a library of diverse compounds for screening.

While direct synthesis routes for this compound are not extensively detailed in publicly available academic literature, general methods for the synthesis of 3-fluoropyrrolidines and azetidines are well-established. These typically involve multi-step sequences starting from commercially available precursors. researchgate.netresearchgate.net For instance, the synthesis of 3-fluoropyrrolidines can be achieved through the fluorination of corresponding hydroxy-pyrrolidines. researchgate.net The synthesis of functionalized azetidines can be more challenging due to ring strain, but various methods have been developed. nih.gov

Overview of Current Academic Inquiry and Research Gaps Pertaining to the Compound

Stereoselective Synthesis of the (3R) Enantiomer

The cornerstone of synthesizing the target molecule is the construction of the chiral 3-fluoropyrrolidine (B48656) ring with a defined (R) configuration. This requires meticulous control over stereochemistry, which can be achieved through various asymmetric strategies.

Asymmetric Synthesis Approaches and Chiral Pool Strategies

Two principal methodologies are employed for establishing the stereocenter: asymmetric synthesis using external chiral influences and chiral pool synthesis that utilizes naturally occurring chiral molecules.

Asymmetric Synthesis: This approach builds the chiral center from prochiral precursors using chiral catalysts or auxiliaries. Transition-metal catalysis and organocatalysis are powerful tools for this purpose. For instance, the enantioselective 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes, often catalyzed by copper(I) complexes with chiral ligands, represents a potent method for accessing enantioenriched fluoropyrrolidines. rsc.org Organocatalysis, employing small chiral organic molecules like proline derivatives, has also emerged as a robust strategy for constructing chiral pyrrolidine (B122466) frameworks. unibo.it These methods offer flexibility in substrate scope and allow for the synthesis of either enantiomer by selecting the appropriate catalyst antipode.

Chiral Pool Synthesis: This strategy leverages readily available and inexpensive chiral molecules, such as amino acids, as starting materials. mdpi.com L-proline and L-hydroxyproline are particularly common precursors for pyrrolidine-containing drugs. mdpi.comnih.gov For example, (4R)-hydroxy-L-proline can be converted into a (3R)-fluoropyrrolidine derivative through stereospecific functional group interconversions, where the hydroxyl group is replaced by fluorine, often with inversion of configuration, using reagents like diethylaminosulfur trifluoride (DAST). mdpi.com This approach embeds the desired absolute stereochemistry from the start, avoiding the need for chiral resolution or asymmetric induction in later steps.

Diastereoselective and Enantioselective Transformations

Specific chemical transformations are key to inducing the required stereochemistry. These reactions are designed to favor the formation of one stereoisomer over others.

Enantioselective Transformations: The copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a benchmark transformation for synthesizing chiral pyrrolidines. rsc.org This reaction combines an imine, an α-amino acid derivative, and an alkene to stereoselectively form the pyrrolidine ring. The choice of chiral ligand is critical for achieving high enantioselectivity. Another powerful method is the asymmetric intramolecular aza-Michael reaction, which can be catalyzed by chiral phosphoric acids to generate the chiral center with high efficiency. acs.org

Diastereoselective Transformations: While the target molecule has only one stereocenter, many synthetic routes proceed through intermediates with multiple chiral centers, where diastereoselectivity becomes crucial. For example, a highly diastereoselective [3+2] cycloaddition of aziridines with difluorinated silyl (B83357) enol ethers has been developed to produce highly functionalized gem-difluorinated pyrrolidines. acs.org Similarly, copper-promoted intramolecular aminooxygenation of specific alkene substrates can yield 2,5-cis-pyrrolidines with excellent diastereoselectivity (>20:1 dr). nih.gov

The following table summarizes representative catalytic systems for these transformations.

Table 1: Catalytic Systems for Stereoselective Pyrrolidine Synthesis| Transformation Type | Catalyst/Ligand | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Enantioselective 1,3-Dipolar Cycloaddition | Cu(I) with Chiral Ligand | Azomethine ylides, Fluorostyrenes | Direct formation of enantioenriched fluoropyrrolidines. | rsc.org |

| Enantioselective aza-Michael Reaction | (S)-TRIP-derived phosphoric acid | Conjugated amides with pendant ketone | Organocatalytic generation of a chiral center. | acs.org |

| Diastereoselective [3+2] Cycloaddition | Lewis Acid (e.g., TiCl₄) | Aziridines, Silyl enol ethers | High diastereoselectivity in forming substituted pyrrolidines. | acs.orgnih.gov |

| Diastereoselective Aminooxygenation | Copper(II) salts | 4-pentenyl sulfonamides | Excellent diastereoselectivity for 2,5-cis-pyrrolidines. | nih.gov |

Methods for Enantiomeric Excess and Absolute Configuration Determination

After a stereoselective synthesis, it is imperative to verify the optical purity (enantiomeric excess, ee) and the absolute configuration of the product.

Several analytical techniques are available for this purpose. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for separating enantiomers and quantifying the ee. For molecules containing a fluorine atom, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. acs.orgnih.gov By using a chiral derivatizing agent or a chiral solvating agent, such as a cationic cobalt(III) complex, the signals of the two enantiomers can be resolved in the ¹⁹F NMR spectrum, allowing for precise determination of the ee. acs.orgnih.gov This method can also be used to assign the absolute configuration by correlating the NMR chemical shifts. acs.org

Circular Dichroism (CD) spectroscopy offers another sophisticated method. A protocol combining CD spectroscopy with pattern recognition techniques allows for the rapid determination of both the absolute configuration and the ee of chiral primary amines, which are common precursors. nih.gov

Table 2: Comparison of Methods for Stereochemical Analysis

| Method | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy for ee determination; widely available. | Requires method development for each compound. | General |

| ¹⁹F NMR Spectroscopy | Diastereomeric interaction with a chiral agent causes signal separation. | Highly accurate; can determine absolute configuration; fast. | Requires a suitable chiral derivatizing/solvating agent. | acs.orgnih.govkaist.ac.kr |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Rapid screening; determines absolute configuration and ee. | Requires a chromophore near the stereocenter; may require derivatization. | nih.gov |

Novel Synthetic Routes and Strategic Precursor Development

The assembly of the final molecule involves the strategic synthesis of key precursors—the chiral fluoropyrrolidine and the azetidine (B1206935) ring—followed by their efficient coupling.

Exploration of Chemo-, Regio-, and Stereoselective Coupling Reactions

The formation of the C-N bond between the pyrrolidine nitrogen and the C3-position of the azetidine ring is the crucial coupling step. This requires a chemo- and regioselective reaction that joins the two heterocyclic fragments. A plausible and efficient strategy is the reductive amination between a pre-formed (3R)-3-fluoropyrrolidine (as the amine component) and an N-protected azetidin-3-one (B1332698) (as the carbonyl component).

The synthesis of the required precursors is well-documented. Chiral N-protected azetidin-3-ones can be synthesized via methods like the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govscilit.com The synthesis of N-Boc-3-fluoro-3-methylpyrrolidine has been achieved through a sequence involving bromofluorination of an alkenyl azide, reduction, and subsequent cyclization. arkat-usa.orgresearchgate.net

The coupling reaction itself—reductive amination—involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ by a selective reducing agent such as sodium triacetoxyborohydride. This one-pot procedure is known for its mild conditions and high efficiency in forming C-N bonds. The regioselectivity is ensured by the inherent reactivity of the ketone on the azetidine ring and the secondary amine of the pyrrolidine. Protecting groups, such as the Boc group on one of the nitrogen atoms, are often necessary to prevent side reactions and are removed in the final step.

Green Chemistry Principles in the Synthesis of this compound

Integrating green chemistry principles into the synthesis of complex molecules is essential for sustainable chemical manufacturing. researchgate.net The synthesis of this compound can be made more environmentally benign by applying these principles at various stages.

Prevention and Atom Economy: Designing synthetic routes that minimize waste is a core principle. One-pot reactions, such as the proposed reductive amination coupling, reduce the need for intermediate isolation and purification, thereby minimizing solvent waste and energy consumption. rasayanjournal.co.in Maximizing atom economy involves choosing reactions where most of the atoms from the reactants are incorporated into the final product.

Catalysis: The use of catalytic methods is preferable to stoichiometric reagents. Asymmetric syntheses that rely on catalytic amounts of a chiral metal complex or an organocatalyst are inherently greener than those requiring stoichiometric chiral auxiliaries. rsc.org

Safer Solvents and Auxiliaries: Traditional organic syntheses often use hazardous volatile organic compounds. Green chemistry encourages the use of safer alternatives like water, ionic liquids, or deep eutectic solvents where possible. mdpi.com For example, some asymmetric aldol (B89426) reactions to build catalyst backbones have been successfully performed in water. unibo.it

Design for Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. rasayanjournal.co.inrsc.org Many heterocyclic syntheses have been optimized under microwave irradiation. rasayanjournal.co.in

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |

|---|---|---|---|

| 1. Prevention | Using one-pot coupling reactions (e.g., reductive amination). | Reduces solvent waste and energy for purification. | |

| 2. Atom Economy | Employing cycloaddition reactions. | Maximizes incorporation of reactant atoms into the product. | |

| 8. Reduce Derivatives | Minimizing the use of protecting groups. | Fewer synthetic steps, less waste. | |

| 9. Catalysis | Using asymmetric catalysts instead of stoichiometric reagents. | Reduces waste, enables enantioselectivity. | researchgate.net |

| 5. Safer Solvents | Exploring water or ionic liquids as reaction media. | Reduces toxicity and environmental impact. | mdpi.com |

| 6. Design for Energy Efficiency | Utilizing microwave-assisted synthesis for key steps. | Shorter reaction times, lower energy consumption. | rasayanjournal.co.inrsc.org |

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer an efficient pathway to complex molecular architectures. While a specific MCR for the direct assembly of the this compound scaffold is not extensively documented in publicly available literature, the principles of MCRs can be applied to the synthesis of its constituent rings or analogous structures.

For the synthesis of highly substituted azetidines, MCRs have been developed that utilize the strain-release reactivity of bicyclic precursors. For instance, a four-component reaction has been reported for the synthesis of functionalized azetidines, demonstrating the power of MCRs in constructing this strained ring system with diverse substitutions. Another approach involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides to yield functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. organic-chemistry.org

The pyrrolidine ring, another key component of the target molecule, is also amenable to construction via MCRs. The [3+2] dipolar cycloaddition of azomethine ylides is a powerful tool for creating polysubstituted pyrrolidines, allowing for the controlled formation of multiple stereocenters in a single step. While not a classical MCR, this reaction embodies the efficiency and convergence that MCRs champion.

Derivatization Strategies for Structure-Activity Relationship (SAR) and Mechanistic Probes

Once the core scaffold of this compound is synthesized, derivatization is crucial for exploring its structure-activity relationships (SAR) and for developing mechanistic probes. Modifications can be systematically introduced at the pyrrolidine ring, the azetidine moiety, and by altering the position and stereochemistry of the fluorine atom.

Chemical Modifications at the Pyrrolidine Ring System

The pyrrolidine ring offers several positions for chemical modification. For the parent compound, the nitrogen atom of the pyrrolidine is already substituted with the azetidine ring. However, in synthetic precursors or related analogs, the pyrrolidine nitrogen is a key site for derivatization. Standard N-alkylation and N-acylation reactions can be employed to introduce a wide variety of substituents.

Furthermore, the carbon backbone of the pyrrolidine ring can be functionalized. For instance, the synthesis of pyrrolidine derivatives with substituents at the 2- and 5-positions can be achieved through stereoselective methods, which can significantly influence the biological activity of the resulting compounds. The introduction of functional groups such as hydroxyl, amino, or carboxylic acid moieties can provide handles for further elaboration or can directly interact with biological targets.

A general overview of potential derivatization points on the pyrrolidine ring is presented in the table below.

| Position on Pyrrolidine Ring | Type of Modification | Potential Functional Groups |

| N1 | N-Alkylation/N-Acylation | Alkyl chains, aryl groups, amides, carbamates |

| C2/C5 | C-H Functionalization | Carboxylic acids, esters, amides, hydroxymethyl groups |

| C4 | Substitution | Alkyl, aryl, or functional groups to probe steric and electronic effects |

Structural Diversification at the Azetidine Moiety

The azetidine moiety, being a strained four-membered ring, provides unique structural features and synthetic handles. The secondary amine of the azetidine ring in the final compound is a prime site for diversification. Similar to the pyrrolidine nitrogen, it can be functionalized through N-alkylation, N-acylation, and sulfonylation to explore the impact of different substituents on biological activity.

Patents related to pharmaceutically active compounds suggest that the azetidine nitrogen is often substituted with various groups to modulate properties such as potency, selectivity, and pharmacokinetics. For example, in a series of dipeptidyl peptidase IV inhibitors, the azetidine nitrogen was part of an amide linkage, and modifications at this position were crucial for activity. nih.gov

The carbon backbone of the azetidine ring can also be modified, although this is often more challenging due to the ring strain. Substituents at the 2- and 4-positions can be introduced during the synthesis of the azetidine ring itself.

The following table summarizes potential diversification strategies at the azetidine moiety.

| Position on Azetidine Moiety | Type of Modification | Potential Functional Groups |

| N1 | N-Alkylation/N-Acylation | Alkyl chains, aryl groups, amides, carbamates, sulfonyl groups |

| C2/C4 | Substitution (during synthesis) | Alkyl, aryl, cyano, or other functional groups |

Investigation of the Fluorine Atom's Positional and Stereochemical Influence on Synthesis

The presence of a fluorine atom can significantly impact the physicochemical properties and biological activity of a molecule. Its influence on the synthesis of the target compound is also profound. The stereoselective introduction of the fluorine at the C3-position of the pyrrolidine ring is a key synthetic challenge.

A plausible synthetic route to this compound would likely start from a chiral precursor, such as (3S)-hydroxypyrrolidine. A patent describes a process for the preparation of (3R)-3-fluoropyrrolidine hydrochloride from N-Boc-(3S)-3-hydroxypyrrolidine. wipo.int This transformation typically involves a nucleophilic fluorination reaction with reagents like diethylaminosulfur trifluoride (DAST), which proceeds with inversion of stereochemistry.

The stereochemistry of the fluorine atom has a significant impact on the conformation of the pyrrolidine ring. beilstein-journals.orgbeilstein-journals.org The gauche effect between the fluorine atom and the nitrogen atom can lead to a preference for a specific ring pucker, which in turn can influence the reactivity of the molecule in subsequent synthetic steps. For example, the accessibility of the nitrogen lone pair for N-alkylation could be affected by the ring conformation, potentially leading to different reaction rates or selectivities for the (3R)-fluoro versus the (3S)-fluoro diastereomer.

Theoretical studies have shown that in the 3-fluoropyrrolidinium cation, a cis relationship between the fluorine and the protonated nitrogen is highly favored due to electrostatic and hyperconjugative effects. beilstein-journals.org This conformational locking can be exploited in stereoselective synthetic transformations.

The influence of the fluorine stereocenter on key synthetic steps is outlined below.

| Synthetic Step | Potential Influence of Fluorine Stereochemistry |

| N-Alkylation of 3-fluoropyrrolidine | The rate and yield of the reaction could be influenced by the conformational bias induced by the fluorine atom, affecting the nucleophilicity of the pyrrolidine nitrogen. |

| Cyclization reactions to form the pyrrolidine ring | If the fluorine is introduced before cyclization, its stereochemistry can direct the stereochemical outcome of the ring closure. |

| Further functionalization of the pyrrolidine ring | The fluorine's electron-withdrawing nature and its influence on ring conformation can affect the regioselectivity and stereoselectivity of subsequent reactions on the ring. |

Quantum Chemical Studies

Quantum chemical studies are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For this compound, such studies would provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. A DFT analysis of this compound would likely be performed using a functional such as B3LYP with a basis set like 6-311++G**, which has been shown to be effective for fluorinated pyrrolidines. nih.gov

Such calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The fluorine atom, being highly electronegative, would significantly influence the electronic landscape of the pyrrolidine ring, creating a localized region of negative electrostatic potential. The nitrogen atoms in both the azetidine and pyrrolidine rings would also be key sites of electron density.

The HOMO-LUMO gap is a critical indicator of chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized around the nitrogen atoms, while the LUMO would be distributed more broadly, with potential contributions from the C-F antibonding orbital. The MEP would highlight regions susceptible to electrophilic and nucleophilic attack, with the nitrogen lone pairs representing nucleophilic centers.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules.

The conformational flexibility of this compound is determined by the puckering of the two rings and the rotation around the bond connecting them. The pyrrolidine ring can adopt various envelope and twisted conformations. The presence of the fluorine atom at the 3-position is expected to have a significant influence on the preferred pucker of the pyrrolidine ring due to stereoelectronic effects, such as the gauche effect. nih.gov

The azetidine ring is also puckered, and its conformation will be influenced by the substituent at the nitrogen atom. nih.gov The orientation of the pyrrolidine substituent on the azetidine ring can be either axial or equatorial, leading to different conformers with distinct energy levels.

A comprehensive conformational analysis would involve scanning the potential energy surface by systematically rotating the key dihedral angles. The resulting energy landscape would reveal the global minimum energy conformation and the energy barriers between different conformers. These barriers are crucial for understanding the dynamic behavior of the molecule.

Table 2: Predicted Relative Energies of Key Conformers of this compound

| Conformer Description | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Pyrrolidine (exo pucker) - Azetidine (equatorial) | 0.00 | 65 |

| Pyrrolidine (endo pucker) - Azetidine (equatorial) | 0.85 | 25 |

| Pyrrolidine (exo pucker) - Azetidine (axial) | 1.50 | 8 |

| Pyrrolidine (endo pucker) - Azetidine (axial) | 2.20 | 2 |

Note: This data is hypothetical and serves to illustrate the likely conformational preferences.

Computational methods can accurately predict various spectroscopic properties. For this compound, predicting the NMR, IR, and Vibrational Circular Dichroism (VCD) spectra would be invaluable for its characterization.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. mdpi.com The predicted ¹⁹F chemical shift would be particularly sensitive to the local electronic environment and the conformation of the pyrrolidine ring. nih.gov The coupling constants, especially the vicinal ¹H-¹⁹F and ³J(H,F) couplings, would provide further structural information.

IR Spectroscopy: The vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum. This would show characteristic peaks for the N-H and C-H stretching vibrations, as well as the C-F stretching mode, which would be a prominent feature.

Circular Dichroism (CD): Since the molecule is chiral, predicting its VCD spectrum would be essential for confirming its absolute configuration. The calculated VCD spectrum, when compared with an experimental one, would provide an unambiguous assignment of the (3R) stereochemistry.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are not accessible from static quantum chemical calculations.

In a hypothetical scenario where this compound is a ligand for a biological target, such as an enzyme or a receptor, molecular docking and MD simulations would be powerful tools to predict its binding mode and affinity. nih.govbohrium.com

Molecular Docking: Initially, molecular docking would be used to predict the most likely binding poses of the ligand within the active site of the target protein. The scoring functions would rank the poses based on their predicted binding affinity. Key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions, would be identified. researchgate.net

Molecular Dynamics Simulations of the Ligand-Protein Complex: Following docking, MD simulations of the most promising ligand-protein complexes would be performed. These simulations would provide a more realistic picture of the binding process by accounting for the flexibility of both the ligand and the protein. nih.gov The stability of the binding pose would be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and the protein backbone over the course of the simulation. The simulations would also reveal the dynamics of the key interactions and could help in estimating the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov

Table 3: Illustrative Predicted Interactions of this compound with a Hypothetical Kinase Active Site

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Asp145 | Hydrogen Bond (with azetidine N-H) | 2.8 |

| Glu91 | Hydrogen Bond (with pyrrolidine N) | 3.0 |

| Phe80 | π-stacking (with pyrrolidine ring) | 4.5 |

| Val23 | Hydrophobic Interaction | 3.9 |

Note: This table presents a hypothetical binding scenario for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel compounds and provides insights into the structural features that are important for biological function.

Development of Predictive Models for In Vitro Biological Activities

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined in vitro biological activities (e.g., IC50 values for a specific enzyme or receptor) is required. Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN), can be used to build the model.

The process involves dividing the dataset into a training set, used to build the model, and a test set, used to validate its predictive power. A robust QSAR model will have high statistical significance (e.g., a high R² value for the training set) and good predictive ability (e.g., a high Q² value from cross-validation and a high R²_pred for the external test set).

Table 2: Hypothetical QSAR Model Statistics for a Series of this compound Analogs

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Training Set) | 0.85 | Coefficient of determination for the training set, indicating a good fit of the model to the data. |

| Q² (Cross-Validation) | 0.72 | Cross-validated R², indicating the internal predictive ability of the model. |

| R²_pred (Test Set) | 0.78 | Coefficient of determination for the external test set, indicating the external predictive ability of the model. |

This interactive table displays hypothetical statistical parameters for a QSAR model developed for a series of analogs of the title compound. The values suggest a model with good descriptive and predictive power.

Descriptor Generation and Selection for SAR Analysis

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized into several types:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Geometrical properties, surface area, volume, etc.

Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity/basicity), polarizability, etc.

For a series of this compound analogs, a wide range of descriptors would be calculated. Feature selection algorithms are then employed to identify the most relevant descriptors that correlate with the biological activity, avoiding overfitting and improving the interpretability of the model. The selected descriptors provide valuable insights into the structure-activity relationship (SAR), highlighting the key molecular features driving biological activity.

Table 3: Hypothetical Key Descriptors in a QSAR Model for this compound Analogs

| Descriptor | Type | Correlation with Activity | Hypothetical Interpretation |

|---|---|---|---|

| LogP | Physicochemical | Positive | Increased lipophilicity may enhance membrane permeability and target engagement. |

| Molecular Surface Area | 3D | Negative | Bulkier substituents may cause steric hindrance at the binding site. |

| Dipole Moment | Physicochemical | Positive | A higher dipole moment may indicate stronger electrostatic interactions with the target. |

This interactive table lists hypothetical molecular descriptors that could be significant in a QSAR model for analogs of the title compound, along with their potential interpretations in the context of SAR.

Chemoinformatic Approaches to Compound Design

The insights gained from conformational analysis and QSAR modeling can be leveraged in chemoinformatic approaches for the rational design of new, more potent compounds. By understanding the preferred conformations and the key structural features influencing activity, medicinal chemists can design novel molecules with improved biological profiles.

This process often involves in silico screening of virtual libraries of compounds or the de novo design of molecules with desired properties. The developed QSAR model can be used to predict the activity of these virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery. For instance, the QSAR model might suggest that increasing the hydrogen bond donating capacity of the azetidine ring could lead to enhanced activity, guiding the design of new analogs.

In Vitro Mechanistic and Structure Activity Relationship Sar Studies of 3r 1 Azetidin 3 Yl 3 Fluoropyrrolidine

In Vitro Receptor Binding and Ligand Affinity Profiling

No specific data from radioligand binding assays, label-free biosensor technologies, or competitive binding studies for (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine is available in the public domain.

No published studies detailing the affinity of this compound to specific receptors using radioligand binding assays were found.

There is no available data on the use of SPR or BLI to characterize the binding kinetics of this compound to any biological target.

Information regarding the selectivity profile of this compound from competitive binding assays is not publicly available.

In Vitro Enzyme Activity Modulation and Kinetic Analysis

No specific data on the modulation of enzyme activity or the kinetic parameters of this compound is available.

No studies reporting the results of enzyme inhibition or activation assays for this compound have been identified.

There is no published data detailing the kinetic parameters such as Kᵢ, IC₅₀, Kₘ, or Vₘₐₓ for the interaction of this compound with any enzyme.

Mechanistic Insights into Enzyme-Compound Interactions

It is important to note that specific mechanistic studies for this compound are not extensively available in public literature. The following discussion is based on the analysis of its structural motifs and data from closely related compounds.

The interaction of this compound with biological targets is predicted to be driven by a combination of electrostatic interactions and hydrogen bonding. The basic nitrogen atoms in both the azetidine (B1206935) and pyrrolidine (B122466) rings are likely to serve as key interaction points, forming salt bridges or hydrogen bonds with acidic residues in a target's binding pocket. For instance, in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), a common target for such scaffolds, the protonated nitrogens would favorably interact with the aromatic box characteristic of the ligand-binding domain. semanticscholar.org

Structure-Activity Relationship (SAR) Elucidation

Direct experimental SAR data for this compound is limited. The following sections outline a prospective SAR exploration based on established principles and findings for analogous compounds.

Systematic Exploration of Structural Modifications on In Vitro Potency and Selectivity

A systematic SAR study of this compound would involve modifications at several key positions to probe their influence on in vitro potency and selectivity. The azetidine ring, the pyrrolidine ring, and the fluorine substituent are all amenable to chemical modification.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

| Compound | Modification | Predicted In Vitro Potency (IC50/EC50) | Predicted Selectivity Profile |

| Parent Compound | This compound | Baseline | Baseline |

| Analog 1 | N-methylation of azetidine | Potentially increased potency | May alter selectivity across receptor subtypes |

| Analog 2 | N-ethylation of azetidine | Likely decreased potency compared to N-methyl | May enhance selectivity for certain subtypes |

| Analog 3 | Replacement of azetidine with pyrrolidine | Activity highly dependent on target | Significant change in selectivity expected |

| Analog 4 | (S)-stereochemistry at the fluorine-bearing carbon | Significantly reduced or abolished potency | Loss of stereospecific interactions |

| Analog 5 | Difluorination at the 3-position of pyrrolidine | Potency may increase or decrease | Expected to alter binding mode and selectivity |

| Analog 6 | Removal of the fluorine atom | Likely reduced potency | Highlights the role of the fluorine substituent |

This table is for illustrative purposes and is based on general SAR trends for similar classes of compounds.

Stereochemical Effects on In Vitro Target Engagement

Stereochemistry is a paramount factor in the biological activity of this compound. The "(3R)" designation indicates a specific three-dimensional arrangement of the fluorine atom on the pyrrolidine ring. This precise orientation is critical for optimal interaction with a chiral biological target, such as an enzyme or a receptor binding site.

It is well-established for many classes of bioactive molecules that only one enantiomer or diastereomer exhibits the desired pharmacological effect, while the other(s) may be inactive or even produce off-target effects. For fluorinated pyrrolidines, the stereochemistry of the fluorine substitution has been shown to have a profound impact on the conformation of the pyrrolidine ring, which in turn affects how the molecule fits into a binding pocket. beilstein-journals.orgbeilstein-journals.org The (R)-configuration in the title compound likely positions the fluorine atom to make favorable interactions that contribute to binding affinity, or to avoid steric clashes that would be present with the (S)-enantiomer.

Correlation of Computational Predictions with Experimental In Vitro SAR Data

In the absence of direct experimental data, this section discusses the computational approaches that would be valuable in guiding the SAR exploration of this compound.

Computational modeling is a powerful tool to rationalize and predict the SAR of a series of compounds. For this compound and its analogs, molecular docking studies could be employed to visualize the binding modes within a homology model or a crystal structure of a relevant target. These studies can help to explain the observed activities of different analogs by revealing key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR) models could also be developed. By correlating the physicochemical properties of the analogs with their biological activities, a mathematical model can be built to predict the potency of novel, unsynthesized compounds. This approach can guide the design of new analogs with improved properties. The correlation between such computational predictions and future experimental in vitro data would be crucial for validating the predictive power of the models and for gaining a deeper understanding of the SAR.

Biophysical Characterization of In Vitro Interactions

Specific biophysical data for this compound is not currently available. The following describes a key technique that would be used for its characterization.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. nih.gov An ITC experiment for this compound would involve titrating the compound into a solution containing its purified biological target and measuring the heat evolved or absorbed.

This technique provides a complete thermodynamic profile of the interaction, including:

Binding Affinity (KD): A measure of the strength of the interaction.

Stoichiometry (n): The ratio of ligand to target in the complex.

Enthalpy Change (ΔH): The heat change associated with the binding event, providing information about the types of bonds being formed and broken.

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding.

By analyzing these thermodynamic parameters, researchers can gain deep insights into the driving forces of the binding interaction. For example, a favorable enthalpic contribution (negative ΔH) often suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution (positive ΔS) can be indicative of the release of ordered water molecules from the binding interface. This level of detail is invaluable for understanding the mechanism of action and for guiding further drug design efforts.

Differential Scanning Fluorimetry (DSF) for Thermal Stability Assessment

Differential Scanning Fluorimetry (DSF) is a powerful technique used to assess the thermal stability of proteins and to study the binding of ligands, such as small molecule drug candidates. The method relies on monitoring changes in the fluorescence of a dye that binds to hydrophobic regions of a protein as it unfolds due to increasing temperature. A shift in the melting temperature (Tm) upon the addition of a compound can indicate a stabilizing interaction.

Despite the utility of this technique, a thorough search of scientific databases and literature reveals no studies that have employed DSF to evaluate the interaction of this compound with any protein target. Consequently, there are no available data tables or detailed findings to report on its effect on protein thermal stability.

X-ray Crystallography and Cryo-Electron Microscopy of Compound-Target Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are high-resolution imaging techniques that provide detailed three-dimensional structural information of molecules and their complexes. These methods are invaluable in drug discovery for visualizing the precise binding mode of a compound to its biological target, which can elucidate the mechanism of action and guide further optimization.

As with DSF, there are no publicly available reports of X-ray crystal structures or cryo-EM reconstructions of this compound in complex with any biological target. The absence of such structural data means that a detailed analysis of its binding interactions at an atomic level cannot be provided at this time.

Advanced Analytical Methodologies for Research on 3r 1 Azetidin 3 Yl 3 Fluoropyrrolidine

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the molecular-level investigation of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine, offering unparalleled insight into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. chemicalbook.com For a compound such as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of all proton, carbon, and fluorine signals.

¹H NMR provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show complex multiplets for the protons on both the azetidine (B1206935) and pyrrolidine (B122466) rings. Key signals would include the proton on the fluorine-bearing carbon (CHF), which would appear as a doublet of multiplets due to coupling with both neighboring protons and the fluorine atom.

¹³C NMR reveals the number of chemically distinct carbon atoms. The carbon atom bonded to fluorine (C-F) would exhibit a characteristic large coupling constant (¹JCF), resulting in a doublet. The chemical shifts of the carbons in the heterocyclic rings are indicative of their substitution and local electronic environment.

¹⁹F NMR is particularly crucial for fluorine-containing compounds due to its high sensitivity and wide chemical shift range. wikipedia.orgresearchgate.net It provides a direct method to confirm the presence and electronic environment of the fluorine atom. wikipedia.org For this compound, the ¹⁹F NMR spectrum would likely show a single complex multiplet, with its chemical shift providing insight into the electronic nature of the 3-fluoropyrrolidine (B48656) moiety. wikipedia.orgucsb.edu The typical chemical shift range for fluoroalkanes is between -200 to -220 ppm. wikipedia.org

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assembling the molecular structure.

COSY experiments establish proton-proton (¹H-¹H) coupling networks within the azetidine and pyrrolidine rings separately.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's signal.

| Technique | Atom/Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H NMR | CHF (Pyrrolidine) | 5.1 - 5.4 | dm (JHF ≈ 50-55) |

| CH₂N (Pyrrolidine) | 2.8 - 3.5 | m | |

| CHN (Azetidine) | 3.5 - 3.8 | m | |

| CH₂N (Azetidine) | 3.6 - 4.0 | m | |

| ¹³C NMR | CF (Pyrrolidine) | 90 - 95 | d (JCF ≈ 170-180) |

| CH₂N (Pyrrolidine) | 50 - 60 | - | |

| CHN (Azetidine) | 55 - 65 | - | |

| CH₂N (Azetidine) | 45 - 55 | - | |

| ¹⁹F NMR | CF (Pyrrolidine) | -175 to -185 | m |

Note: The data in this table are representative and estimated based on analysis of structurally similar compounds like 3-fluoropyrrolidines and N-substituted azetidines. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy and precision. For this compound (C₇H₁₃FN₂), HRMS provides an exact mass measurement of the molecular ion ([M+H]⁺), which can be used to confirm the molecular formula. The high resolving power of HRMS allows for the differentiation of the target compound from potential impurities with the same nominal mass but different elemental compositions. This technique is invaluable for assessing the purity of a synthesized batch and identifying any byproducts or degradation products.

| Molecular Formula | Ion | Calculated Exact Mass | Observed Mass (Hypothetical) | Deviation (ppm) |

|---|---|---|---|---|

| C₇H₁₃FN₂ | [M+H]⁺ | 145.1136 | 145.1134 | -1.4 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. For this compound, these methods can confirm the presence of key structural features.

C-N stretching vibrations from the secondary amine in the azetidine ring and the tertiary amine linking the two rings would appear in the 1250-1020 cm⁻¹ region.

N-H stretching of the azetidine ring (if protonated or as a free base) would be visible in the 3500-3300 cm⁻¹ region.

C-F stretching is expected to produce a strong absorption band in the 1400-1000 cm⁻¹ range.

C-H stretching from the CH₂ and CH groups will be observed around 3000-2850 cm⁻¹.

While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and can provide complementary information about the carbon backbone of the molecule.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and quantifying the concentration of non-volatile compounds like this compound. jfda-online.comnih.gov A robust HPLC method involves optimizing several parameters to achieve good separation and peak shape.

Column: A reversed-phase column (e.g., C18) is typically used for polar amine compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. Gradient elution is often necessary to resolve compounds with different polarities.

Detector: A UV detector is suitable if the molecule contains a chromophore. However, for compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) is preferred for detection and quantification. nih.gov

Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, and sensitivity.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Mass Spectrometry (ESI+) |

| Expected Retention Time | 3-5 minutes |

While the target compound itself is likely not volatile enough for direct Gas Chromatography (GC) analysis, GC coupled with Mass Spectrometry (GC-MS) is an excellent technique for monitoring the synthesis process. researchgate.net It can be used to analyze volatile starting materials, intermediates (e.g., protected azetidines or pyrrolidines), or potential volatile degradation products. This allows for reaction optimization and ensures the purity of intermediates before proceeding to subsequent synthetic steps. For instance, the presence of residual solvents or volatile byproducts from a cyclization reaction could be readily detected and quantified using a headspace GC method. researchgate.net

Chiral Chromatography (HPLC, SFC, GC) for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is a critical quality attribute, as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles. Chiral chromatography is the cornerstone for assessing enantiomeric excess and resolving racemic mixtures. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are powerful techniques for this purpose, each offering unique advantages. sigmaaldrich.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the separation of enantiomers. nih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. sigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. Method development involves screening various CSPs and optimizing the mobile phase composition, which often consists of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., ethanol (B145695) or isopropanol), to achieve baseline separation of the enantiomers. mdpi.com For example, the separation of diastereomers of related pyrrolidine derivatives has been successfully achieved using silica (B1680970) gel columns in normal-phase mode. organicchemistrydata.org

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and higher efficiency. nih.govchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of a polar co-solvent like methanol. hpst.cz For fluorinated compounds, fluorinated CSPs have shown promise in enhancing chiral recognition. hpst.cz The separation of pyrrolidone derivatives on chlorinated chiral stationary phases has demonstrated good resolution, highlighting the potential of halogenated CSPs for the analysis of fluorinated heterocycles like this compound. nih.gov The optimization of SFC methods involves adjusting parameters such as backpressure, temperature, and the percentage of the co-solvent to maximize resolution. nih.gov

Gas Chromatography (GC): Chiral GC is another valuable technique for enantiomeric purity assessment, particularly for volatile and thermally stable compounds. For non-volatile amines like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance. nih.gov Silylation is a common derivatization technique for amines, converting them into less polar and more volatile derivatives suitable for GC analysis. nih.gov The derivatized enantiomers are then separated on a chiral capillary column.

Table 1: Illustrative Chiral Separation Parameters for a Related Pyrrolidine Derivative

| Parameter | HPLC | SFC | GC (after derivatization) |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cyclodextrin-based chiral phase |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 3 µm | 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol (90:10, v/v) | CO2/Methanol (85:15, v/v) | Helium |

| Flow Rate | 1.0 mL/min | 3.0 mL/min | 1.2 mL/min |

| Temperature | 25 °C | 35 °C | 150 °C (isothermal) |

| Detection | UV at 220 nm | UV at 220 nm | Flame Ionization Detector (FID) |

Note: This table provides exemplary conditions based on the analysis of similar compounds and serves as a starting point for method development for this compound.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of complex molecules. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identification

LC-MS/MS is an indispensable tool for the identification and quantification of this compound and its potential impurities. This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. hpst.cz An LC method, often using a C18 reversed-phase column, is developed to separate the target compound from any related substances. chromatographyonline.com The eluent is then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a commonly used ionization technique for polar compounds like the target molecule, typically generating a protonated molecular ion [M+H]+ in positive ion mode. In the tandem mass spectrometer, this precursor ion is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint for the compound, allowing for its unambiguous identification. researchgate.net For quantitative analysis, selected reaction monitoring (SRM) is employed, where specific precursor-to-product ion transitions are monitored, providing excellent sensitivity and specificity, even in complex matrices. nih.gov

Table 2: Exemplary LC-MS/MS Parameters for a Structurally Related Heterocyclic Amine

| Parameter | Setting |

| LC Column | C18, 100 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Precursor Ion [M+H]+ | e.g., m/z 159 (hypothetical for the target compound) |

| Product Ions (for SRM) | e.g., m/z 116, m/z 88 (hypothetical) |

| Collision Energy | Optimized for each transition (e.g., 15-30 eV) |

Note: The m/z values in this table are hypothetical for this compound and would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS is a highly sensitive technique for the detection and quantification of trace-level impurities, particularly volatile and semi-volatile organic compounds. As with chiral GC, analysis of this compound by GC-MS would likely require prior derivatization to increase its volatility. nih.govoxinst.com Following separation on a GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron impact (EI). EI ionization is a high-energy process that results in extensive fragmentation of the molecule. researchgate.net The resulting mass spectrum, with its unique pattern of fragment ions, is highly reproducible and can be compared against spectral libraries for compound identification. nih.gov For trace analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring only a few characteristic ions. nih.gov

NMR-coupled Techniques for Enhanced Structural Elucidation

While standard one-dimensional (1D) and two-dimensional (2D) NMR techniques are powerful for structure elucidation, hyphenating NMR with a separation technique like LC can provide even more detailed information, especially for complex mixtures or for the analysis of unstable compounds. researchgate.netnih.gov

LC-NMR: In an LC-NMR setup, the effluent from an HPLC column is directed into the NMR spectrometer. mdpi.com This allows for the acquisition of NMR spectra of individual components of a mixture as they elute from the column. This can be done in a continuous-flow mode or, for enhanced sensitivity, in a stop-flow mode where the elution is paused while the spectrum of a specific peak is acquired. researchgate.net For a compound like this compound, LC-NMR could be used to identify and characterize impurities or degradation products without the need for their physical isolation. researchgate.net

Advanced 2D NMR Experiments: The structural elucidation of this compound relies heavily on a suite of 2D NMR experiments. researchgate.net

COSY (Correlation Spectroscopy) is used to identify proton-proton spin-spin coupling networks, helping to piece together the connectivity of the proton-bearing framework within the azetidine and pyrrolidine rings. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon-13 nuclei, allowing for the unambiguous assignment of carbon resonances. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for establishing the connectivity between different parts of the molecule, such as the linkage between the azetidine and pyrrolidine rings. rsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule, including the relative configuration of the fluorine atom on the pyrrolidine ring. researchgate.net

For fluorinated compounds, specialized NMR techniques that involve 19F NMR are also invaluable. 19F-1H and 19F-13C correlations can provide direct evidence for the location of the fluorine atom within the molecule. jeol.com

Table 3: Key 2D NMR Correlations for Structural Elucidation of a Hypothetical Azetidinyl-Pyrrolidine Structure

| 2D NMR Experiment | Expected Key Correlations | Information Gained |

| COSY | Correlations between adjacent protons within the azetidine and pyrrolidine rings. | Establishes the proton spin systems of each ring. |

| HSQC | Correlation of each proton signal to its corresponding carbon signal. | Assigns carbon chemical shifts. |

| HMBC | Correlation from azetidine ring protons to pyrrolidine ring carbons (and vice-versa) through the nitrogen linkage. | Confirms the point of attachment between the two rings. |

| NOESY | Spatial correlations between protons on the azetidine and pyrrolidine rings. | Provides information on the 3D conformation and relative stereochemistry. |

Future Directions and Emerging Research Avenues for 3r 1 Azetidin 3 Yl 3 Fluoropyrrolidine

Exploration of Novel Biological Targets and Mechanistic Pathways for In Vitro Investigation

While the specific biological activities of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine are not extensively documented in public literature, the constituent motifs suggest several promising avenues for in vitro investigation. Pyrrolidine (B122466) derivatives are known to target a wide array of biological entities, and the addition of fluorine can modulate potency and selectivity. nih.govnih.govnih.gov

Future research should prioritize screening the compound against targets where fluorinated pyrrolidines have previously shown activity. This includes enzymes such as monoamine oxidases (MAO-A and MAO-B), which are relevant to Parkinson's disease, and acetylcholinesterase (AChE), a target in Alzheimer's disease. nih.gov Other potential targets include neuraminidase for influenza nih.gov, caspases involved in apoptosis nih.gov, and various kinases.

Mechanistic studies should focus on elucidating how the unique combination of the azetidine (B1206935) and fluoropyrrolidine rings influences target engagement. Comparative X-ray crystallography studies on a fluorinated acridine-pyrrolidine ligand have shown that the C-F bond can induce a distinct ring conformation and alter the binding mode compared to its non-fluorinated analog. nih.gov Similar structural biology studies would be invaluable to understand how this compound interacts with its binding partners.

Table 1: Potential Biological Targets for In Vitro Investigation

| Target Class | Specific Examples | Therapeutic Area Relevance | Rationale for Investigation |

|---|---|---|---|

| Enzymes | Monoamine Oxidase B (MAO-B) nih.gov | Neurological Disorders (e.g., Parkinson's) | Chiral fluorinated pyrrolidines have shown potent and selective MAO-B inhibition. nih.gov |

| Acetylcholinesterase (AChE) nih.gov | Neurological Disorders (e.g., Alzheimer's) | Fluorinated pyrroloindoles are reported as potent AChE inhibitors. nih.gov | |

| Neuraminidase nih.gov | Infectious Diseases (e.g., Influenza) | Pyrrolidine derivatives have been designed as neuraminidase inhibitors. nih.gov | |

| Caspases (e.g., Caspase-3, -7) nih.gov | Cancer, Inflammatory Diseases | Fluorinated pyrrolidine-based compounds have demonstrated high inhibitory activity against caspases. nih.gov | |

| Ion Channels | TRPA1 Cation Channel nih.gov | Pain, Inflammation | Fluoroindazole scaffolds have shown potent and selective antagonism of TRPA1. nih.gov |

| Kinases | p38 Kinase, Rho Kinase (ROCK1) nih.gov | Inflammatory Diseases, Cancer | Fluorinated indazoles have shown significant inhibitory potency against these kinases. nih.gov |

Development of Catalyst-Controlled Stereoselective Syntheses for Complex Analogs

The generation of complex analogs of this compound requires precise control over stereochemistry, a significant synthetic challenge. Future efforts should focus on developing catalyst-controlled stereoselective methods to diversify the core structure. elsevierpure.com The synthesis of pyrrolidines and azetidines can be achieved through various catalytic methods, including palladium-catalyzed intramolecular amination and iridium-catalyzed cycloadditions. nih.govacs.org

A key area of development will be the diastereoselective functionalization of the pyrrolidine or azetidine rings. For instance, dirhodium-catalyzed intramolecular nitrene insertions can create N-unprotected pyrrolidines under mild conditions, offering a pathway to introduce substituents with high stereocontrol. elsevierpure.com Similarly, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov The development of catalysts that can selectively functionalize C-H bonds on either ring would enable the creation of a library of analogs with diverse substitution patterns, crucial for exploring the SAR. elsevierpure.comacs.org

Table 2: Emerging Stereoselective Synthesis Strategies

| Catalytic Strategy | Catalyst Type | Application to Analog Synthesis | Potential Outcome |

|---|---|---|---|

| Intramolecular C-H Amination nih.govacs.org | Palladium (Pd) | Cyclization of picolinamide-protected amine substrates. | Efficient construction of the core azetidine or pyrrolidine rings. |

| Reductive Azomethine Ylide Generation acs.org | Iridium (Ir) | [3 + 2] dipolar cycloaddition from amide precursors. | Access to highly functionalized and bicyclic pyrrolidine systems. |

| Intramolecular Nitrene Insertion elsevierpure.com | Dirhodium (Rh) | C-H functionalization of aliphatic precursors. | Catalyst-controlled diastereoselective synthesis of substituted pyrrolidines. |

| Oxidative Cyclization of Alkynes nih.gov | Gold (Au) | Intramolecular N-H insertion into α-oxo gold carbenes. | Stereoselective synthesis of azetidin-3-one (B1332698) intermediates. |

| Enantioselective Aza-Michael Reaction acs.orgacs.org | Chiral Phosphoric Acid | Organocatalytic cyclization of functionalized amides. | Generation of chiral fluorinated pyrrolidines with high enantioselectivity. acs.orgacs.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid and accurate prediction of molecular properties and activities. researchgate.netnih.govorscience.rumdpi.com For this compound, integrating these computational tools represents a significant opportunity to accelerate the design-synthesis-test cycle.

A primary application would be the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By synthesizing a focused library of analogs and testing their activity, ML algorithms, such as deep neural networks or random forests, can be trained to predict the biological activity of virtual compounds. researchgate.net This allows for the in silico screening of vast chemical spaces to prioritize the most promising candidates for synthesis, saving time and resources. researchgate.netscispace.com

Furthermore, ML models can predict key physicochemical and pharmacokinetic properties. Recent studies have focused on developing specialized AI tools to predict the pKa and LogP of fluorinated saturated heterocycles, properties that are often poorly estimated by standard models. researchgate.net Applying such models to virtual analogs of this compound would allow for the proactive design of compounds with optimized drug-like properties. researchgate.netmednexus.orgnih.gov

Addressing Unresolved Questions and Research Gaps in the Academic Literature Pertaining to the Compound

The most significant research gap for this compound is the lack of foundational biological and physicochemical data. The academic literature contains extensive research on pyrrolidine derivatives in general researchgate.netnih.govnih.govnih.gov, but specific data for this compound is scarce. Future research must address these fundamental questions.

Key Unresolved Questions:

Primary Biological Profile: What are the primary, high-affinity biological targets of this compound? A broad, unbiased screening campaign is a necessary first step.

Physicochemical Properties: What are the experimentally determined pKa, LogP, and aqueous solubility values? These are critical for understanding its drug-like potential. While ML models can offer predictions researchgate.net, experimental validation is essential.

Metabolic Stability: What are the primary metabolic pathways? Identifying potential sites of metabolic vulnerability is crucial for guiding the design of more stable analogs.

Structure-Activity Relationship (SAR): How do modifications to the azetidine ring, the pyrrolidine ring, or the point of attachment affect biological activity and selectivity? A systematic SAR study is needed to map the chemical space around this scaffold. nih.gov

Addressing these gaps through systematic investigation will provide the necessary foundation to fully evaluate the therapeutic potential of this compound and its derivatives, guiding future drug discovery efforts based on this novel scaffold.

Q & A

Q. How can (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine be synthesized with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution of intermediates. For example, (R)-3-fluoropyrrolidine hydrochloride (a precursor) can undergo sulfonylation with sulfuric diamide in the presence of triethylamine and dioxane to introduce functional groups while retaining stereochemical integrity . Chiral HPLC or crystallization techniques (e.g., using SHELXL for structural validation) can further purify enantiomers .

Q. What analytical techniques are optimal for characterizing fluorinated pyrrolidine derivatives?

- Methodological Answer :

Q. What are common synthetic routes for introducing fluorine into azetidine-containing compounds?

- Methodological Answer : Fluorination strategies include:

- Nucleophilic substitution : Using KF or AgF with halogenated precursors (e.g., 3-chloroazetidine derivatives).

- Electrophilic fluorination : Selectfluor® or DAST for direct C–F bond formation.

- Suzuki-Miyaura coupling : Fluorinated boronic acids can introduce aryl-fluorine groups adjacent to azetidine rings .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound derivatives?

- Methodological Answer :

- Enantiomorph-polarity ambiguity : Near-centrosymmetric structures may yield false chirality indicators. Use Flack’s x parameter (incoherent twin scattering) instead of Rogers’ η to avoid over-precision in chirality assignment .

- Refinement challenges : SHELXL’s twin refinement tools and high-resolution data (e.g., synchrotron sources) improve accuracy for low-symmetry space groups .

Q. How do stereochemical variations impact biological activity in azetidine-pyrrolidine hybrids?

- Methodological Answer : Stereochemistry governs target binding. For example, (1R,3R)-configured analogs in patents show enhanced kinase inhibition (e.g., BRAF inhibitors) due to optimal spatial alignment with hydrophobic pockets. Computational docking studies (e.g., AutoDock Vina) can predict enantiomer-specific interactions .

Q. How can computational modeling aid in predicting the reactivity of fluorinated azetidine-pyrrolidine systems?

- Methodological Answer :

- DFT calculations : Optimize transition states for fluorination reactions (e.g., Gibbs free energy barriers for SN2 pathways).

- MD simulations : Assess conformational flexibility of the azetidine ring under physiological conditions.

- Docking studies : Screen fluoropyrrolidine derivatives against target proteins (e.g., enzymes in cancer pathways) to prioritize synthesis .

Q. How to resolve contradictions in bioassay data for fluoropyrrolidine derivatives with similar structures?

- Methodological Answer :

- Structural validation : Confirm enantiopurity via X-ray or chiral chromatography to rule out impurities .

- SAR analysis : Compare substituent effects (e.g., trifluoromethyl vs. fluorine) on activity using dose-response curves.

- Meta-analysis : Cross-reference with analogs like 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine, which show distinct binding profiles due to electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.